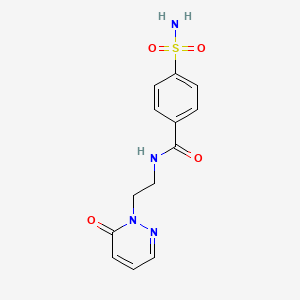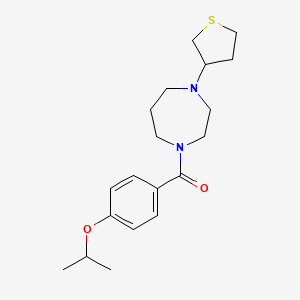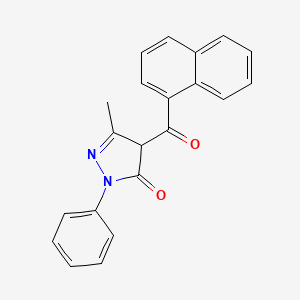![molecular formula C26H24ClN3O3 B2961079 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-92-2](/img/structure/B2961079.png)
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Stabilities and Docking Studies
Molecular Stabilities, Conformational Analyses, and Docking Studies
Benzimidazole derivatives, including those similar in structure to the specified compound, have been studied for their anti-cancer properties. These studies involve detailed tautomeric properties, conformational analyses, and molecular docking to understand the mechanism behind their potential anti-cancer activities. Compounds have shown strong binding affinities in EGFR inhibitors' research, indicating significant anti-cancer activity. The research highlights the importance of molecular stability and hydrogen bonding in enhancing the efficacy of these compounds as cancer therapeutics (Karayel, 2021).
Synthesis and Chemical Properties
Synthetic Routes and Chemical Reactions
The synthesis of benzimidazole derivatives involves various chemical reactions that lead to potential therapeutic agents. For example, certain pyrrolo[3,2-d]pyrimidine derivatives have been synthesized from corresponding compounds, showcasing the synthetic versatility of benzimidazole-based structures. These synthetic pathways offer insights into creating novel compounds with potential biological activities (Majumdar, Das, & Jana, 1998).
Antimicrobial Activities
Antimicrobial Activities of Benzimidazole Derivatives
Benzimidazole compounds, including various derivatives, have been evaluated for their antimicrobial activities. Studies show that certain synthesized benzimidazole derivatives exhibit antimicrobial activities against bacterial and fungal strains, indicating their potential as antimicrobial agents. This research underlines the importance of chemical modifications to enhance biological activities of benzimidazole derivatives (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Potential Anticancer Activities
Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands
Research into palladium and platinum complexes containing benzimidazole ligands reveals their potential as anticancer compounds. The structures of these complexes have been elucidated, and their cytotoxicity has been evaluated, indicating potential anticancer activities. Such studies contribute to the development of new chemotherapeutic agents based on benzimidazole derivatives (Ghani & Mansour, 2011).
Electrochemical Properties and Polymer Synthesis
Synthesis and Electrochemical Properties for Polymer Applications
Benzimidazole derivatives have been investigated for their electrochemical properties, particularly in the context of donor–acceptor–donor type polymers. These studies explore the synthesis of new benzimidazole units and their coupling with different donor units for potential applications in polymers. The findings indicate the role of benzimidazole derivatives in developing materials with unique electrochemical and optical properties (Ozelcaglayan et al., 2012).
Mecanismo De Acción
The compound contains a benzodiazole and a pyrrolidinone moiety. Benzodiazoles are a class of organic compounds that are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Pyrrolidinones are a class of compounds that are often used in medicinal chemistry due to their ability to mimic the bioactive conformation of peptides .
Propiedades
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-20-12-10-19(11-13-20)30-17-18(16-25(30)31)26-28-22-7-3-4-8-23(22)29(26)14-15-33-24-9-5-2-6-21(24)27/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDHZFOEMCYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2961002.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)



![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2961014.png)
![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)
![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)
